REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].S(=O)(=O)(O)O.[C:16](O)(=[O:18])[CH3:17]>C(OC(=O)C)(=O)C>[C:16]([O:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]([CH3:3])=[CH2:2])=[CH:5][CH:6]=1)(=[O:18])[CH3:17]
|
Name
|
|
Quantity
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134 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
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200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to around 50° C
|
Type
|
CUSTOM
|
Details
|
has fallen to around 30° C
|
Type
|
CUSTOM
|
Details
|
distils off under normal pressure
|
Type
|
DISTILLATION
|
Details
|
that distillation
|
Type
|
CUSTOM
|
Details
|
When no more acetic acid distils over, the remaining acetic acid
|
Type
|
DISTILLATION
|
Details
|
the excess acetic acid anhydride are distilled off in a water jet vacuum
|
Type
|
TEMPERATURE
|
Details
|
after which the reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
Another 5 g of concentrated sulphuric acid are then added
|
Type
|
TEMPERATURE
|
Details
|
by heating in a high vacuum until p-acetoxy-α-methyl styrene
|
Type
|
CUSTOM
|
Details
|
distils off
|
Type
|
CUSTOM
|
Details
|
distils off continuously
|
Type
|
CUSTOM
|
Details
|
is in the range from 70° to 120° C
|
Type
|
DISTILLATION
|
Details
|
The reaction product which has distilled
|
Type
|
DISTILLATION
|
Details
|
over is then redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |